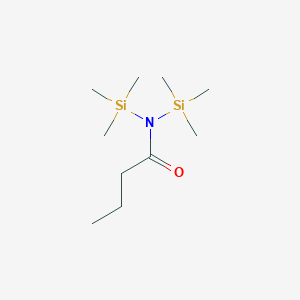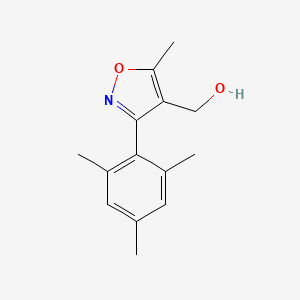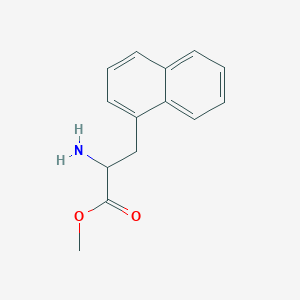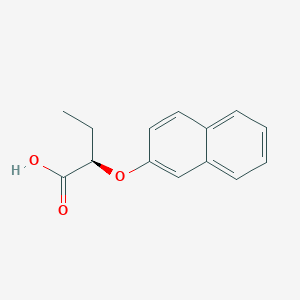
N,N-Bis(trimethylsilyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(trimethylsilyl)butyramide is an organosilicon compound with the molecular formula C10H25NOSi2. It is a derivative of butyramide where the hydrogen atoms on the nitrogen are replaced by trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)butyramide can be synthesized through the reaction of butyramide with hexamethyldisilazane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction is as follows:
Butyramide+Hexamethyldisilazane→N,N-Bis(trimethylsilyl)butyramide+Ammonia
Industrial Production Methods
In industrial settings, the production of N,N-Bis(trimethylsilyl)butyramide involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(trimethylsilyl)butyramide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles, replacing the trimethylsilyl groups with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form butyramide and trimethylsilanol.
Dehydration: It can be dehydrated to form nitriles under specific conditions.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides and acyl chlorides for substitution reactions.
Water or Aqueous Acids: For hydrolysis reactions.
Dehydrating Agents: Such as phosphorus pentoxide for dehydration reactions.
Major Products Formed
Substitution Products: Depending on the electrophile used.
Butyramide and Trimethylsilanol: From hydrolysis.
Nitriles: From dehydration reactions.
Aplicaciones Científicas De Investigación
N,N-Bis(trimethylsilyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and amides.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-Bis(trimethylsilyl)butyramide exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The compound can also act as a protecting group for amines and alcohols, preventing unwanted side reactions during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-trimethylsilylheptafluorobutyramide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Uniqueness
N,N-Bis(trimethylsilyl)butyramide is unique due to its specific structure, which provides a balance of stability and reactivity. Unlike some similar compounds, it offers a higher degree of selectivity in reactions and is less prone to hydrolysis under mild conditions .
Propiedades
Número CAS |
88515-02-0 |
|---|---|
Fórmula molecular |
C10H25NOSi2 |
Peso molecular |
231.48 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3 |
Clave InChI |
MJPPAQRZXKYMPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)





![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)
![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)
![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)

![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)

